methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate
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Overview
Description
Methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate is a complex organic compound that features a furan ring, a hydroxypropyl group, and a sulfamoyl group attached to a benzoate ester
Mechanism of Action
Target of Action
It’s worth noting that compounds containing furan rings are often involved in various biological activities, including interactions with proteins and enzymes .
Mode of Action
Compounds with similar structures have been known to undergo reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, catalyzed by a transition metal .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may potentially undergo, is a key reaction in synthetic chemistry, often used in the synthesis of various organic compounds .
Result of Action
The potential involvement of this compound in suzuki–miyaura cross-coupling reactions suggests it could play a role in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the furan ring.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be added through a sulfonation reaction, where a sulfamoyl chloride reacts with the hydroxypropyl-furan intermediate.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[3-(furan-2-yl)-3-hydroxypropyl]sulfamoyl}benzoate: Similar structure but with the furan ring in a different position.
Methyl 4-{[3-(thiophen-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-{[3-(pyridin-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
Methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate is unique due to the specific positioning of the furan ring and the combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 4-[[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S/c1-21-15(18)11-2-4-13(5-3-11)23(19,20)16-8-6-14(17)12-7-9-22-10-12/h2-5,7,9-10,14,16-17H,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPBUTDFMGFXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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